molecular formula C21H16N2O3S B2387839 (Z)-methyl 4-(1-((thiophene-2-carbonyl)imino)isoindolin-2-yl)benzoate CAS No. 1018049-09-6

(Z)-methyl 4-(1-((thiophene-2-carbonyl)imino)isoindolin-2-yl)benzoate

Cat. No.: B2387839
CAS No.: 1018049-09-6
M. Wt: 376.43
InChI Key: DFJGYSAEAGSBCZ-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 4-(1-((thiophene-2-carbonyl)imino)isoindolin-2-yl)benzoate is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule is of significant interest in medicinal chemistry due to its hybrid structure, which incorporates both an isoindoline core and a thiophene moiety. The thiophene ring is a privileged structure in drug design, known for its widespread presence in pharmacologically active molecules . Thiophene-containing compounds have demonstrated a remarkable breadth of therapeutic activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties, making them a fertile area for the development of new therapeutic agents . The specific stereochemistry denoted by the (Z)-configuration is crucial for the molecule's three-dimensional shape and its subsequent interaction with biological targets. The primary research applications for this compound are in the field of drug discovery and development. It serves as a key synthetic intermediate or a novel scaffold for constructing combinatorial libraries aimed at identifying new lead compounds. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of enzyme inhibitors. Its structural features suggest potential for targeting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response . The presence of the methyl benzoate and iminoisoindolinone groups provides distinct regions for chemical modification, allowing for the fine-tuning of physicochemical properties like solubility and metabolic stability, as well as biological activity. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for use in humans, animals, or as a food additive. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

methyl 4-[3-(thiophene-2-carbonylimino)-1H-isoindol-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-26-21(25)14-8-10-16(11-9-14)23-13-15-5-2-3-6-17(15)19(23)22-20(24)18-7-4-12-27-18/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJGYSAEAGSBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 4-(1-((thiophene-2-carbonyl)imino)isoindolin-2-yl)benzoate is a complex organic compound characterized by its unique structural features, which include a benzoate moiety linked to an isoindoline core and a thiophene-2-carbonyl imine. This molecular architecture suggests significant potential for diverse biological activities, warranting detailed investigation into its pharmacological properties.

Structural Characteristics

The compound's chemical formula is C21H16N2O3SC_{21}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 376.43 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions within biological systems.

Property Details
Molecular Formula C21H16N2O3S
Molecular Weight 376.43 g/mol
CAS Number 1018049-09-6

Anticancer Potential

Preliminary studies suggest that compounds with structural similarities to this compound exhibit significant anticancer activity. Research indicates that isoindoline derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Compounds featuring thiophene rings have been documented to possess notable antimicrobial properties. The specific structure of this compound may enhance its efficacy against a range of bacterial and fungal pathogens.

Anti-inflammatory Effects

Isoindole derivatives are known for their anti-inflammatory activities. The compound's unique combination of the isoindoline structure with thiophene could lead to enhanced selectivity in targeting inflammatory pathways, making it a candidate for further research in therapeutic applications.

Understanding the mechanisms by which this compound exerts its biological effects is crucial. Interaction studies may focus on:

  • Enzyme Inhibition: Investigating its role as an inhibitor of key enzymes involved in cancer progression or inflammation.
  • Receptor Binding: Analyzing its affinity for specific receptors that mediate biological responses.

Study on Tyrosinase Inhibition

Recent research has highlighted the potential of similar compounds as tyrosinase inhibitors, which are critical in the treatment of hyperpigmentation disorders. Analogous compounds have shown promising results in inhibiting mushroom tyrosinase activity, suggesting that this compound may exhibit similar properties.

Table: Tyrosinase Inhibition Data

Compound IC50 Value (µM) Reference
Analog 113.75
Analog 2>200
(Z)-methyl 4-(1...TBDOngoing Research

Antioxidant Activity Assessment

The antioxidant capacity of related compounds has been evaluated using assays like DPPH and ABTS. The findings indicate that these compounds can scavenge free radicals effectively, which may contribute to their overall therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a methyl benzoate backbone with several sulfonylurea herbicides listed in the evidence, such as metsulfuron methyl ester and ethametsulfuron methyl ester . However, key differences include:

  • Thiophene vs. Triazine Rings: The target compound substitutes the triazine ring (common in sulfonylureas) with a thiophene-carbonyl-imino group. Thiophene’s electron-rich aromatic system may alter reactivity and target selectivity compared to the nitrogen-rich triazine .
  • Isoindolin-2-yl vs. Sulfonylurea Linkers : The isoindolin-2-yl group replaces the sulfonylurea bridge (—SO₂—NH—CO—NH—) found in herbicides like triflusulfuron methyl ester. This modification likely impacts enzyme inhibition mechanisms, as sulfonylureas target acetolactate synthase (ALS) in plants .

Physicochemical Properties

Property Target Compound Metsulfuron Methyl Ester Ethametsulfuron Methyl Ester
Core Structure Benzoate + thiophene-carbonyl-imino-isoindolin Benzoate + triazine-sulfonylurea Benzoate + triazine-sulfonylurea
Key Functional Groups Thiophene, imino, isoindolin Triazine, sulfonylurea Triazine, sulfonylurea
Potential Applications Undocumented (hypothesized: antimicrobial) Herbicide (ALS inhibitor) Herbicide (ALS inhibitor)

Research Findings and Hypotheses

  • Stereochemical Influence: The Z-configuration may enhance stability compared to E-isomers, as seen in analogous imino compounds. This could improve bioavailability or metabolic resistance.
  • Thiophene’s Role : Thiophene’s sulfur atom and aromaticity may facilitate interactions with metalloenzymes or DNA, common in anticancer agents. However, this remains speculative without experimental validation.
  • Sulfonylurea Absence : The lack of a sulfonylurea group likely precludes ALS inhibition, suggesting alternative mechanisms of action if pesticidal activity exists.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (Z)-methyl 4-(1-((thiophene-2-carbonyl)imino)isoindolin-2-yl)benzoate?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. A common approach includes:

  • Step 1 : Reacting a substituted isoindoline precursor with thiophene-2-carbonyl chloride under reflux in acetic acid (AcOH) to form the imino intermediate.
  • Step 2 : Coupling the intermediate with methyl 4-formylbenzoate using catalytic sodium acetate (NaOAc) in AcOH at reflux (3–5 hours).
  • Critical Parameters : Monitor reaction progress via TLC and optimize stoichiometry (1.0–1.1 equiv for carbonyl reagents) to minimize byproducts .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of the (Z)-isomer, particularly the imino group configuration and thiophene ring substitution pattern.
  • LC-MS : Validate purity (>95%) and molecular ion ([M+H]+^+) using reverse-phase C18 columns with acetonitrile/water gradients.
  • X-ray Crystallography : Resolve ambiguous stereochemistry if crystallization is feasible .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses.
  • Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA.
  • Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli.
  • Notes : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate solubility in DMSO/PBS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity of the (Z)-isomer?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (ZnCl2_2) to enhance imino group formation kinetics.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with AcOH; DMF may improve solubility of aromatic intermediates.
  • Temperature Gradients : Use microwave-assisted synthesis (50–80°C) to reduce reaction time and suppress isomerization .

Q. What computational strategies predict the compound’s biological targets and binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK1) or GPCRs, leveraging homology models from PDB.
  • MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability and toxicity risks .

Q. How can Z/E isomerization challenges during synthesis be resolved?

  • Methodological Answer :

  • Chromatographic Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate (Z)-isomer.
  • Dynamic Kinetic Control : Introduce steric hindrance (e.g., bulky tert-butyl groups) on the isoindolin ring to favor (Z)-configuration.
  • Photoisomerization Monitoring : Track Z/E ratios via UV-Vis spectroscopy under controlled light conditions .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modifications : Synthesize analogs with varied substituents (e.g., halogens on the thiophene ring or methyl/ethoxy groups on the benzoate).
  • Bioisosteric Replacement : Replace the thiophene-carbonyl group with furan- or pyridine-based moieties.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.